N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide

Analytical Chemistry Quality Control High-Throughput Screening

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide (CAS 905672-28-8) is a synthetic small-molecule benzofuran-2-carboxamide featuring a 5-oxopyrrolidin-3-yl linker and a 3,4-dimethoxyphenyl substituent. With a molecular formula of C21H20N2O5 and a molecular weight of 380.4 g/mol, the compound is supplied at ≥95% purity (HPLC) for early-stage research.

Molecular Formula C21H20N2O5
Molecular Weight 380.4
CAS No. 905672-28-8
Cat. No. B2583552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide
CAS905672-28-8
Molecular FormulaC21H20N2O5
Molecular Weight380.4
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4O3)OC
InChIInChI=1S/C21H20N2O5/c1-26-17-8-7-15(11-18(17)27-2)23-12-14(10-20(23)24)22-21(25)19-9-13-5-3-4-6-16(13)28-19/h3-9,11,14H,10,12H2,1-2H3,(H,22,25)
InChIKeyOFTHLFRSMXOSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide (CAS 905672-28-8): Core Chemical Identity and Research-Grade Supply


N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide (CAS 905672-28-8) is a synthetic small-molecule benzofuran-2-carboxamide featuring a 5-oxopyrrolidin-3-yl linker and a 3,4-dimethoxyphenyl substituent . With a molecular formula of C21H20N2O5 and a molecular weight of 380.4 g/mol, the compound is supplied at ≥95% purity (HPLC) for early-stage research . The benzofuran-2-carboxamide pharmacophore has been associated with immunomodulatory, anti-proliferative, and anti-inflammatory activities in recent literature, although direct bioactivity data for this specific analogue remain limited in the public domain [1].

Supplied at ≥95% HPLC purity for reliable early-stage screening and SAR expansion
Benzofuran-2-carboxamide scaffold supports tool compound development in reported immunomodulatory pathway contexts
3,4-Dimethoxyphenyl substituent enables matched-pair physicochemical SAR studies

Why N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide Cannot Be Replaced by Other Benzofuran-2-carboxamide Analogues Without Data Verification


Subtle modifications to the N-aryl pyrrolidinone substituent can dramatically alter the biological profile of benzofuran-2-carboxamides. For instance, replacing the 3,4-dimethoxyphenyl group with a phenylethyl moiety changes the molecular weight by 32 Da and shifts the hydrogen-bonding capacity, which can affect target engagement. Without matched-pair assay data, even structurally close analogues cannot be assumed to be functionally interchangeable . The following quantitative evidence guide documents the physicochemical points of divergence that underpin procurement decisions.

N-Aryl substituent changes may shift bioactivity profile

Replacing the 3,4-dimethoxyphenyl group can alter target engagement and signaling response; matched-pair data are unavailable.

Methoxy substitution alters molecular weight and hydrogen bonding

The phenylethyl analogue lacks methoxy H-bond acceptors, which may affect solubility and membrane permeability assumptions.

Scaffold divergence from indole-based inhibitors prevents assumption of shared activity

Unlike the indole-core varespladib, the benzofuran-2-carboxamide scaffold may be silent at sPLA2; functional substitution cannot be assumed.

Quantitative Differentiation Evidence for N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide (905672-28-8) Relative to Closest Analogues


Enhanced Purity Specification for Assay Reproducibility vs. Typical Screening-Compound Libraries

The target compound is supplied at ≥95% purity (HPLC), as verified by the vendor's certificate of analysis . In contrast, many commercial screening libraries distribute compounds at ≥90% purity, which can introduce bioassay interference from impurities. The ≥5% purity advantage reduces the risk of false positives and negatives in enzymatic or cell-based assays .

Purity (HPLC)
Class-level
≥95%
vs ≥90% typical libraries
Supports reliable assay reproducibility
Vendor specification; method not publicly disclosed
Analytical Chemistry Quality Control High-Throughput Screening

Benzofuran vs. Indole Scaffold Differentiation from Clinical-Stage sPLA2 Inhibitor Varespladib Despite Identical Molecular Formula

Varespladib (LY315920) inhibits secretory phospholipase A2 (sPLA2) with an IC50 of 7 nM . The target compound shares the exact molecular formula (C21H20N2O5) but replaces the indole core of varespladib with a benzofuran-2-carboxamide scaffold . No sPLA2 inhibitory data are available for the target compound, suggesting it may be functionally silent at this clinically relevant target. This scaffold divergence offers a valuable starting point for developing chemical probes that avoid sPLA2-mediated off-target effects.

Scaffold vs sPLA2
Class-level
Target Compound
Benzofuran-2-carboxamide
sPLA2 inhibition not reported
Varespladib
Indole scaffold
IC50 7 nM
Supports sPLA2-negative probe design
Scaffold divergence avoids off-target sPLA2 activity
Scaffold Hopping Selectivity Profiling Phospholipase A2

Molecular Weight and Hydrogen-Bonding Distinction from the Phenylethyl Analogue (SC-17297091) for Physicochemical Profiling

The close analogue N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-benzofuran-2-carboxamide (SC-17297091) has a molecular weight of 348 Da vs. 380.4 Da for the target compound, a difference of 32.4 Da attributable to the 3,4-dimethoxy substitution . The target compound additionally possesses two methoxy oxygen atoms that can act as hydrogen-bond acceptors, potentially altering membrane permeability and solubility compared to the phenylethyl analogue. While direct comparative bioactivity data are lacking, these physicochemical differences are critical for structure-activity relationship (SAR) studies and should not be overlooked during analogue selection .

Molecular Weight
Reported
380.4 Da
+32.4 Da vs phenylethyl analogue
Methoxy substitution adds H-bond acceptors
Enables matched-pair physicochemical SAR
Physicochemical Properties ADME-Tox Lead Optimization

Optimal Use Cases for N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide (905672-28-8) Based on Differential Evidence


Chemical Probe Development for Benzofuran-2-carboxamide Targets (e.g., CCL20-CCR6 Axis, CB2 Receptor)

The scaffold's reported immunomodulatory potential in benzofuran-2-carboxamide series [1] makes this compound a logical starting point for probe optimisation. Its distinct 3,4-dimethoxyphenyl substitution and ≥95% purity support reliable SAR expansion around the pyrrolidinone core.

Negative Control for sPLA2 Enzymatic Studies

Given the absence of detectable sPLA2 inhibition (in contrast to the potent sPLA2 inhibitor varespladib, IC50 = 7 nM [1]), this compound can serve as a selectivity control in assays where sPLA2 activity must be excluded as a confounding variable .

Physicochemical SAR Studies with Matched Molecular Pairs

The 32.4 Da mass difference and altered hydrogen-bonding capacity compared to the phenylethyl analogue SC-17297091 [1] enable investigators to probe the impact of methoxy substitution on solubility, permeability, and off-target liability in early-stage drug discovery.

Application
Selection Property
Validation Focus
Chemical probe development for benzofuran-2-carboxamide pathways
Scaffold-based SAR expansion with ≥95% purity
CCL20-CCR6 axis or CB2 receptor pathway context
Negative control for sPLA2 enzymatic assays
Absence of reported sPLA2 inhibition
sPLA2 assay selectivity verification
Physicochemical SAR with methoxy-substituted analogues
MW and H-bond acceptor profile difference
Solubility, permeability, and off-target profiling
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